2,7-Dimethyloctane

概要

説明

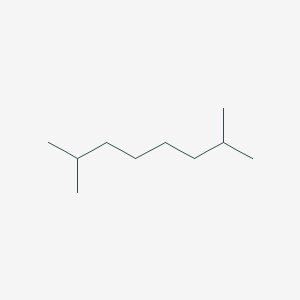

2,7-Dimethyloctane is a symmetric lightly branched alkane with the molecular formula C10H22 . It is an isomer of n-Decane .

Molecular Structure Analysis

The molecular structure of 2,7-Dimethyloctane consists of a chain of 10 carbon atoms with two methyl groups attached to the second and seventh carbon atoms . The molecular weight is 142.2817 g/mol .Chemical Reactions Analysis

The oxidation of 2,7-Dimethyloctane has been studied in the low to intermediate temperature regime . The reaction exhibits negative temperature coefficient behavior, indicating a decrease in reaction rate with increasing temperature over a certain range .Physical And Chemical Properties Analysis

2,7-Dimethyloctane has a density of 0.7±0.1 g/cm3, a boiling point of 158.8±7.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.1 mmHg at 25°C . It has a molar refractivity of 48.3±0.3 cm3 and a molar volume of 194.4±3.0 cm3 .科学的研究の応用

Synthetic Chemistry Applications :

- The study of the synthesis, X-ray characterization, and theoretical properties of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane provides insights into the electronic properties and reactivity of similar molecular structures, aiding in the synthesis of new α-aminonitriles organic compounds (International Journal of Innovative Technology and Exploring Engineering, 2020).

Combustion Science :

- Research on the pyrolysis and oxidation of 2,7-Dimethyloctane is essential for understanding the combustion processes of high molecular weight iso-paraffinic molecules found in various hydrocarbon fuels (Combustion and Flame, 2015).

Calorimetry and Thermochemistry :

- The enthalpy of formation of perfluoro-2,7-dimethyloctane, determined through combustion calorimetry, contributes to the understanding of the energetic properties of such hydrocarbons (Thermochimica Acta, 1989).

Biotransformation and Biochemistry :

- The biotransformation of myrcene by Pseudomonas aeruginosa, yielding products like 2,6-dimethyloctane, highlights the microbial pathways that can modify hydrocarbons, which is significant in biotechnological applications (Chemistry Central Journal, 2011).

Environmental Biodegradation :

- Studies on the biodegradation of hydrocarbons like 2,7-dimethyloctane by various bacteria and fungi inform about the microbial degradation of pollutants, impacting environmental remediation strategies (Applied and Environmental Microbiology, 1979).

Materials Science and Catalysis :

- Research on the selective hydrogenation of monoterpenes like β-myrcene in high-pressure carbon dioxide using noble metal catalysts, producing compounds such as 2,6-dimethyloctane, offers valuable insights into catalytic processes and materials science (Green Chemistry, 2009).

作用機序

Target of Action

2,7-Dimethyloctane is primarily involved in oxidation reactions . The primary target of this compound is molecular oxygen .

Mode of Action

The interaction of 2,7-Dimethyloctane with nitrogen dioxide substantially accelerates the oxidation of 2,7-Dimethyloctane by molecular oxygen . This interaction forms a relatively stable intermediate initiator . The acceleration mechanism consists of the decomposition of the intermediate initiator into radicals, which leads to an increase in the rate of initiation .

Biochemical Pathways

The oxidation of 2,7-Dimethyloctane involves a chain mechanism with degenerate branching . The oxidation process is initiated by free radicals generated by the photolysis of salts of metals of variable valence . The specific mechanism diagrams of 2,7-Dimethyloctane are shown in the referenced article .

Result of Action

The result of the action of 2,7-Dimethyloctane is the acceleration of the oxidation process . The intermediate initiator formed during the reaction gradually disappears during the course of the oxidation but acts for a long time in comparison with the time of initiation .

Action Environment

The action of 2,7-Dimethyloctane is influenced by environmental factors such as the presence of nitrogen dioxide and molecular oxygen . The reaction is also influenced by the presence of salts of metals of variable valence .

Safety and Hazards

特性

IUPAC Name |

2,7-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-9(2)7-5-6-8-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVMYFLMMDUPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147933 | |

| Record name | Octane, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethyloctane | |

CAS RN |

1072-16-8 | |

| Record name | 2,7-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 2,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,7-Dimethyloctane?

A1: 2,7-Dimethyloctane has a molecular formula of C10H22 and a molecular weight of 142.28 g/mol.

Q2: What spectroscopic techniques have been used to characterize 2,7-Dimethyloctane?

A: Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform-Infrared Spectroscopy (FT-IR) have been used to characterize 2,7-Dimethyloctane. [, ] GC-MS helps identify and quantify the compound in complex mixtures, while FT-IR provides information about its functional groups. [, ]

Q3: How does the structure of 2,7-Dimethyloctane influence its biodegradation?

A: The branched structure of 2,7-Dimethyloctane, specifically its iso-terminus, significantly hinders its biodegradation compared to straight-chain alkanes. [] Research showed that only a limited number of microbial strains could utilize 2,7-Dimethyloctane as a sole carbon source, highlighting the impact of branching on biodegradability. []

Q4: How does the branching in 2,7-Dimethyloctane affect its reactivity compared to n-Decane?

A: While both are isomers, 2,7-Dimethyloctane exhibits lower reactivity than n-Decane during oxidation. [] This difference is attributed to the methyl group substitution in 2,7-Dimethyloctane. [] Studies using a Pressurized Flow Reactor (PFR) revealed that 2,7-Dimethyloctane had a higher Negative Temperature Coefficient (NTC) start temperature compared to n-Decane, indicating lower overall reactivity. []

Q5: What unique observations were made regarding butene during the oxidation of 2,7-Dimethyloctane?

A: High levels of butene were observed near the NTC region during the oxidation of 2,7-Dimethyloctane. [] This production of butene, a relatively stable compound, further explains the lower reactivity of 2,7-Dimethyloctane compared to straight-chain alkanes like n-Decane and n-Butylcyclohexane. []

Q6: Has 2,7-Dimethyloctane been studied in the context of combustion and surrogate fuel models?

A: Yes, 2,7-Dimethyloctane has been investigated as a potential surrogate component for developing and validating chemical kinetic models for fuel combustion. [, ] Its combustion characteristics, particularly ignition delay times, have been studied in shock tubes and compared to other surrogate components. []

Q7: Can you elaborate on the role of 2,7-Dimethyloctane in the study of Gas-To-Liquid (GTL) kerosene combustion?

A: 2,7-Dimethyloctane is considered a key component in surrogate fuel mixtures used to represent GTL kerosene in combustion studies. [] Researchers develop kinetic models for 2,7-Dimethyloctane oxidation to understand its contribution to GTL kerosene combustion behavior, including ignition characteristics. [] These models are important for optimizing engine performance and emissions.

Q8: What role does Radon emission play in the oxidation of 2,7-Dimethyloctane?

A: Research has shown that alpha particles from Radon can initiate and accelerate the oxidation of 2,7-Dimethyloctane. [] Specifically, exposure to Radon significantly reduced the induction period for hydrogen peroxide formation and boosted peroxide yield. [] This highlights the potential of Radon radiation to influence the oxidative degradation of hydrocarbons like 2,7-Dimethyloctane.

Q9: What is the significance of studying the mass transfer and adsorption of 2,7-Dimethyloctane in porous materials?

A: Understanding the mass transfer and adsorption behavior of 2,7-Dimethyloctane in porous materials, such as activated carbon, is crucial for various applications, including separation processes and environmental remediation. []

Q10: How does the molecular structure of 2,7-Dimethyloctane influence its diffusion in activated carbon?

A: Studies utilizing the concentration-swing frequency response method have shown that 2,7-Dimethyloctane's branched structure influences its diffusion rate in porous materials like activated carbon. [] The research compared its diffusion behavior to straight-chain and cyclic alkanes, revealing the impact of molecular geometry on mass transfer within porous structures. []

Q11: What are the implications of the concentration-dependent diffusion of 2,7-Dimethyloctane in activated carbon?

A: The concentration-dependent diffusion of 2,7-Dimethyloctane in activated carbon has implications for designing and optimizing adsorption-based processes. [] For instance, understanding this behavior is essential for developing efficient methods for removing 2,7-Dimethyloctane and similar hydrocarbons from contaminated water or air streams using activated carbon. []

Q12: Has 2,7-Dimethyloctane been found in biological systems?

A: Yes, 2,7-Dimethyloctane has been identified as a component in the cuticular abdominal glands of the Variegated Grasshopper (Zonocerus variegatus L.). [] While the specific role of 2,7-Dimethyloctane in this context is yet to be fully elucidated, its presence suggests potential biological functions in insects. []

Q13: What other compounds are found alongside 2,7-Dimethyloctane in the Variegated Grasshopper?

A: In the Variegated Grasshopper, 2,7-Dimethyloctane is found alongside various other compounds, including decane, undecane, tridecanoic acid methyl ester, hexadecanoic acid, and several other esters, fatty acids, and alcohols. [] This complex mixture of compounds may play a role in chemical communication, defense mechanisms, or other biological processes. []

Q14: Has 2,7-Dimethyloctane been identified in any other insect species?

A: Research has identified 2,7-Dimethyloctane as a component in the sex pheromones extracted from the abdominal glands of the Bitter Leaf Weevil (Lixus camerunus). [] This suggests a potential role for this compound in insect communication, particularly in attracting mates. []

Q15: What is the significance of identifying pheromone compounds in insects like the Bitter Leaf Weevil?

A: Identifying and characterizing pheromone compounds in pest insects like the Bitter Leaf Weevil offers possibilities for developing environmentally friendly pest control strategies. [] Understanding the chemical signals used by these insects can lead to the development of pheromone traps or mating disruption techniques, reducing reliance on traditional pesticides. []

Q16: What other research avenues are being explored with 2,7-Dimethyloctane?

A: Researchers continue to explore the photochemical reactions [], cool flame chemistry [], and oxidation mechanisms [, , , ] of 2,7-Dimethyloctane. These studies provide valuable insights into its fundamental chemical behavior and potential applications.

Q17: What is the significance of studying the photochemical reactions of 2,7-Dimethyloctane?

A: Investigating the photochemical reactions of 2,7-Dimethyloctane is essential for understanding its fate in the environment, particularly under sunlight exposure. [] This knowledge helps assess its potential for photodegradation and the formation of secondary pollutants. []

Q18: Why is understanding the cool flame chemistry of 2,7-Dimethyloctane important?

A: Studying the cool flame chemistry of 2,7-Dimethyloctane contributes to a comprehensive understanding of its combustion behavior, especially at low temperatures. [] This knowledge is valuable for optimizing engine design and fuel formulations to minimize emissions and improve fuel efficiency. []

Q19: Why is there continued research on the oxidation mechanisms of 2,7-Dimethyloctane?

A: A thorough understanding of the oxidation mechanisms of 2,7-Dimethyloctane is crucial for developing accurate kinetic models used in combustion simulations. [, , , ] These models help predict fuel performance, optimize engine design, and assess the environmental impact of combustion processes. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B85405.png)

![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)